Punctaporonin C

CAS No.:

Cat. No.: VC1910970

Molecular Formula: C19H28O7

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H28O7 |

|---|---|

| Molecular Weight | 368.4 g/mol |

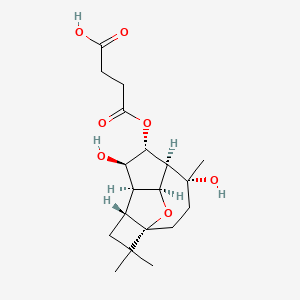

| IUPAC Name | 4-[[(1S,4R,5S,6R,7R,8S,9R,13S)-6,9-dihydroxy-2,2,9-trimethyl-12-oxatetracyclo[6.3.2.01,4.05,13]tridecan-7-yl]oxy]-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C19H28O7/c1-17(2)8-9-12-14(23)16(25-11(22)5-4-10(20)21)13-15(12)26-19(9,17)7-6-18(13,3)24/h9,12-16,23-24H,4-8H2,1-3H3,(H,20,21)/t9-,12+,13+,14-,15+,16-,18-,19+/m1/s1 |

| Standard InChI Key | ZGMOCGJWZDFJFJ-LYCJGTRHSA-N |

| Isomeric SMILES | C[C@]1(CC[C@]23[C@H](CC2(C)C)[C@H]4[C@H]([C@@H]([C@@H]1[C@H]4O3)OC(=O)CCC(=O)O)O)O |

| Canonical SMILES | CC1(CC2C13CCC(C4C(C2C(C4OC(=O)CCC(=O)O)O)O3)(C)O)C |

Introduction

Chemical Structure and Properties

Punctaporonin C belongs to the class of tetracyclic sesquiterpenes, characterized by its unique and complex molecular architecture. The compound features a distinctive oxatetracyclo[6.3.2.0¹'⁴.0⁵'¹²]tridecane skeleton, which contributes to its structural complexity and biological reactivity . This molecular framework consists of multiple rings and stereocenters that present significant challenges for synthetic chemists.

The structural complexity of Punctaporonin C stems from its tetracyclic core structure, which includes:

-

Multiple stereogenic centers

-

A rigid skeletal framework

-

A seven-membered oxepane ring

-

Specific functional groups strategically positioned throughout the molecule

This rigid molecular skeleton necessitates specialized approaches for both structural characterization and chemical synthesis, as conventional methods often require significant adaptation to accommodate the compound's unique geometry .

Natural Occurrence and Isolation

Punctaporonin C was first isolated from the marine fungus Punctularia strigosozonata. This natural source has been instrumental in the initial characterization of the compound and its structural elucidation. The isolation of Punctaporonin C represents part of the broader family of punctaporonin compounds (designated with letters A through U), which share structural similarities while exhibiting distinct chemical properties and biological activities .

The punctaporonins are classified as caryophyllene-type sesquiterpenes, related structurally to other natural product families including the pestalotiopsins and pestaloporinates . This classification places Punctaporonin C within a broader context of structurally related natural products, many of which demonstrate diverse biological activities.

Marine fungi continue to be rich sources of novel bioactive compounds with unique structural features, and the discovery of Punctaporonin C highlights the importance of these organisms in natural product research and drug discovery efforts.

Total Synthesis Approaches

Synthetic Challenges

The total synthesis of Punctaporonin C represents a significant achievement in organic chemistry due to the compound's structural complexity. Multiple research groups have developed approaches to synthesize this challenging molecule, with two notable syntheses documented in the literature:

Both synthetic routes demonstrate the considerable challenges involved in constructing the complex tetracyclic framework of Punctaporonin C, while highlighting different strategic approaches to overcome these obstacles.

Biological Activities

Punctaporonin C exhibits notable biological properties that have stimulated interest in its potential pharmaceutical applications. Primary among these are its antimicrobial properties, with studies demonstrating significant inhibitory effects against several bacterial strains.

The compound's unique structural features are believed to contribute to its effectiveness against pathogens by potentially interfering with their cellular processes. This antimicrobial activity positions Punctaporonin C as a candidate for development into novel antibiotic agents, particularly in addressing concerns related to antimicrobial resistance.

Additionally, preliminary investigations have examined potential cytotoxic effects against cancer cell lines. While these studies remain in early stages, they suggest that Punctaporonin C may serve as a valuable lead compound in oncology research.

The biological activity profile of Punctaporonin C aligns with observations of other sesquiterpene compounds, which frequently demonstrate diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.

Structure-Activity Relationship Studies

Understanding the relationship between Punctaporonin C's complex structure and its biological activities remains an active area of research. Preliminary findings indicate that certain structural features of the compound are essential for its antimicrobial properties.

Research efforts have focused on binding affinity studies to elucidate the mechanisms through which Punctaporonin C exerts its biological effects. These investigations aim to identify key functional groups and structural elements that contribute to the compound's interaction with biological targets.

Comparative analyses with structurally related punctaporonins (such as Punctaporonin A, B, T, and U) provide valuable insights into how specific structural modifications affect biological activity . These structure-activity relationships are essential for medicinal chemistry efforts aimed at developing optimized derivatives with enhanced potency, selectivity, or pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume